Lipophilicity: Comparative LogP Analysis of 2-Cyclopentyloxy-benzaldehyde vs. Simpler Alkoxy Analogs
2-Cyclopentyloxy-benzaldehyde exhibits significantly higher lipophilicity (calculated logP of 2.82) compared to its simpler alkoxybenzaldehyde analogs. This property is a primary determinant of membrane permeability and non-specific protein binding in biological assays .
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | 2.82 |
| Comparator Or Baseline | 2-Methoxybenzaldehyde (logP 1.5-1.7) [1], 2-Ethoxybenzaldehyde (logP 2.0-2.25) |
| Quantified Difference | 2-Cyclopentyloxy-benzaldehyde is 1.1-1.3 logP units more lipophilic than 2-methoxybenzaldehyde, representing a >10-fold increase in partition coefficient. |
| Conditions | Calculated values based on molecular structure and atom contributions. |
Why This Matters
Higher lipophilicity directly influences cell permeability and target engagement, making 2-cyclopentyloxy-benzaldehyde a more suitable scaffold for developing CNS-penetrant or intracellular-targeting probes compared to its less lipophilic analogs.
- [1] PubChem. 2-Methoxybenzaldehyde (Compound Summary). Computed Properties. View Source
